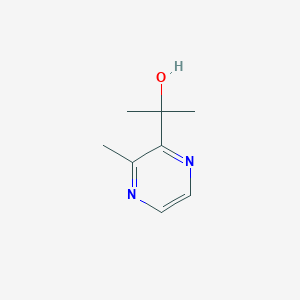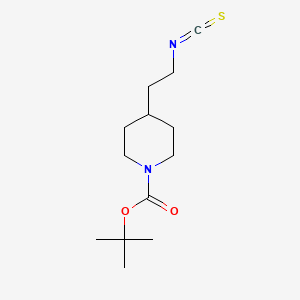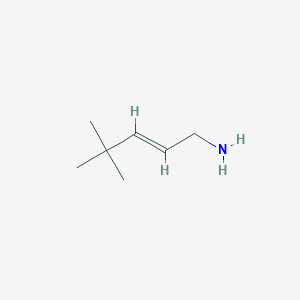
1-(3-Propylhexyl)cyclopropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Propylhexyl)cyclopropan-1-ol is a cyclopropane derivative characterized by a cyclopropane ring substituted with a 3-propylhexyl group and a hydroxyl group. Cyclopropane derivatives are known for their unique chemical properties due to the strained nature of the three-membered ring, which imparts significant reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cyclopropane derivatives, including 1-(3-Propylhexyl)cyclopropan-1-ol, often involves the formation of cyclopropane rings through various methods. One common approach is the reaction of alkenes with carbenes or carbenoids. For instance, the Simmons-Smith reaction, which involves the reaction of alkenes with diiodomethane and a zinc-copper couple, is a well-known method for cyclopropane synthesis .
Industrial Production Methods: Industrial production of cyclopropane derivatives can involve large-scale reactions using similar methods but optimized for efficiency and yield. The use of catalysts and specific reaction conditions can enhance the production process. For example, cobalt-catalyzed cross-coupling reactions have been employed to introduce strained rings into various substrates .
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Propylhexyl)cyclopropan-1-ol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The cyclopropane ring can undergo substitution reactions, often facilitated by the strained nature of the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst can be used.
Substitution: Halogenation reactions using halogens (e.g., Br₂, Cl₂) or nucleophilic substitution reactions with nucleophiles (e.g., NaOH, KCN).
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halogenated cyclopropanes or other substituted derivatives.
Aplicaciones Científicas De Investigación
1-(3-Propylhexyl)cyclopropan-1-ol has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis due to its reactive cyclopropane ring.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Propylhexyl)cyclopropan-1-ol involves its interaction with molecular targets and pathways. The strained cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparación Con Compuestos Similares
1-Cyclopropen-1-ol: Another cyclopropane derivative with a hydroxyl group.
Cyclopropane: The simplest cyclopropane compound, known for its high reactivity due to ring strain.
Uniqueness: 1-(3-Propylhexyl)cyclopropan-1-ol is unique due to the presence of the 3-propylhexyl group, which imparts specific steric and electronic properties
Propiedades
Fórmula molecular |
C12H24O |
|---|---|
Peso molecular |
184.32 g/mol |
Nombre IUPAC |
1-(3-propylhexyl)cyclopropan-1-ol |
InChI |
InChI=1S/C12H24O/c1-3-5-11(6-4-2)7-8-12(13)9-10-12/h11,13H,3-10H2,1-2H3 |
Clave InChI |
ULBGXHZRTHPPHR-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CCC)CCC1(CC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


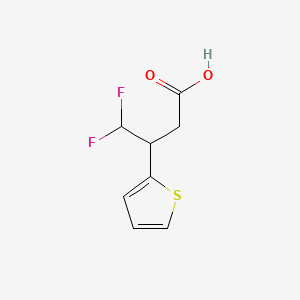
![N-[3-(3-methylbenzamido)phenyl]pyridine-4-carboxamide](/img/structure/B13583846.png)
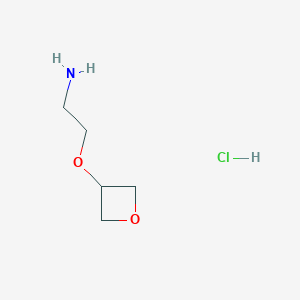
![1-Bromo-3-[(2,2-difluoroethenyl)oxy]benzene](/img/structure/B13583854.png)
![N-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethyl]-3-[2-(2-hydroxyethoxy)ethoxy]propanamide](/img/structure/B13583856.png)
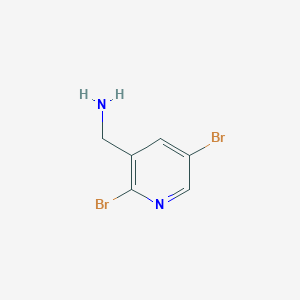
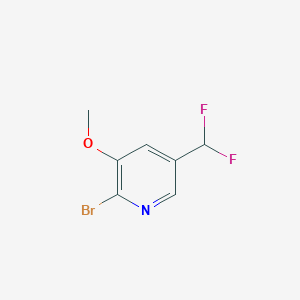
![2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-amine,oxalicacid](/img/structure/B13583867.png)
![7-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylicaciddihydrochloride](/img/structure/B13583875.png)

![3-{4-[(methanesulfonylsulfanyl)methyl]phenyl}-3-(trifluoromethyl)-3H-diazirine](/img/structure/B13583896.png)
